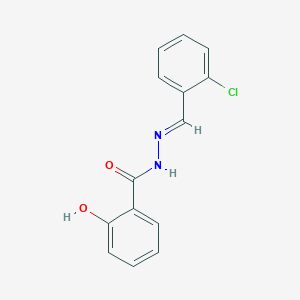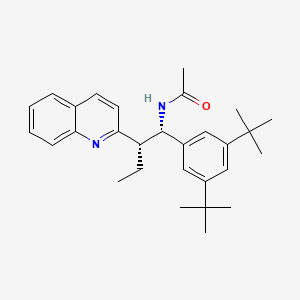
1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-N-(4-Methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminiumchlorid ist eine synthetische organische Verbindung mit einer komplexen Struktur. Es zeichnet sich durch das Vorhandensein einer Ethoxygruppe, einer Methoxybenzylgruppe und einer Dimethylammoniumchlorid-Einheit aus.
Herstellungsmethoden
Die Synthese von 1-Ethoxy-N-(4-Methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminiumchlorid umfasst mehrere Schritte. Die Syntheseroute umfasst typischerweise die folgenden Stufen:
Bildung der Ethoxygruppe: Die Ethoxygruppe wird durch eine Etherifizierungsreaktion eingeführt, bei der Ethanol unter sauren oder basischen Bedingungen mit einem geeigneten Vorläufer reagiert.
Einführung der Methoxybenzylgruppe: Die Methoxybenzylgruppe wird durch eine Friedel-Crafts-Alkylierungsreaktion hinzugefügt, bei der 4-Methoxybenzylchlorid in Gegenwart eines Lewis-Säure-Katalysators mit einer aromatischen Verbindung reagiert.
Bildung der Dimethylammoniumchlorid-Einheit: Die Dimethylammoniumchlorid-Einheit wird durch eine Quaternisierungsreaktion synthetisiert, bei der Dimethylamin mit einem Alkylhalogenid reagiert, gefolgt von der Zugabe von Salzsäure, um das Chloridsalz zu bilden.
Industrielle Produktionsmethoden für diese Verbindung können die Optimierung der Reaktionsbedingungen umfassen, wie z. B. Temperatur, Druck und Katalysatorkonzentration, um hohe Ausbeuten und Reinheit zu erzielen.
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminium chloride involves several steps. The synthetic route typically includes the following stages:
Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable precursor under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is added via a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Dimethylammonium Chloride Moiety: The dimethylammonium chloride moiety is synthesized through a quaternization reaction, where dimethylamine reacts with an alkyl halide, followed by the addition of hydrochloric acid to form the chloride salt.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Ethoxy-N-(4-Methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminiumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile wie Hydroxidionen oder Amine das Chloridion ersetzen und neue Derivate bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Lewis-Säuren, Übergangsmetallkomplexe) und spezifische Temperatur- und Druckbedingungen.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-N-(4-Methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminiumchlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle und Zwischenprodukte.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller, antifungaler und antiviraler Eigenschaften.
Medizin: Es werden Forschungen betrieben, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Behandlung bestimmter Krankheiten und Zustände.
Industrie: Die Verbindung wird bei der Entwicklung von Spezialchemikalien eingesetzt, darunter Tenside, Emulgatoren und Stabilisatoren.
Wirkmechanismus
Der Wirkmechanismus von 1-Ethoxy-N-(4-Methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminiumchlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit Zellmembranen: Veränderung der Membranpermeabilität und Beeinflussung zellulärer Prozesse.
Modulation von Signaltransduktionswegen: Beeinflussung von Signalmolekülen und Rezeptoren, die zu Veränderungen der zellulären Reaktionen führen.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-N-(4-methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Cell Membranes: Altering membrane permeability and affecting cellular processes.
Modulating Signal Transduction Pathways: Influencing signaling molecules and receptors, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-N-(4-Methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminiumchlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-Ethoxy-N-(4-Methoxybenzyl)-N,N-dimethyl-1-oxo-2-octadecanaminiumchlorid: Ähnliche Struktur, aber mit einer längeren Alkylkette.
1-Ethoxy-N-(4-Methoxybenzyl)-N,N-dimethyl-1-oxo-2-decanaminiumchlorid: Ähnliche Struktur, aber mit einer kürzeren Alkylkette.
1-Ethoxy-N-(4-Methoxybenzyl)-N,N-dimethyl-1-oxo-2-dodecanaminiumchlorid: Ähnliche Struktur, aber mit einer mittelschweren Alkylkette.
Die Einzigartigkeit von 1-Ethoxy-N-(4-Methoxybenzyl)-N,N-dimethyl-1-oxo-2-hexadecanaminiumchlorid liegt in seiner spezifischen Alkylkettenlänge und dem Vorhandensein sowohl von Ethoxy- als auch von Methoxybenzylgruppen, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
CAS-Nummer |
4036-36-6 |
|---|---|
Molekularformel |
C28H50ClNO3 |
Molekulargewicht |
484.2 g/mol |
IUPAC-Name |
(1-ethoxy-1-oxohexadecan-2-yl)-[(4-methoxyphenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C28H50NO3.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-27(28(30)32-7-2)29(3,4)24-25-20-22-26(31-5)23-21-25;/h20-23,27H,6-19,24H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HUWMWNURJLABOG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)CC1=CC=C(C=C1)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)

![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)



![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)

![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)




